ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Brand Name: Vulcanchem
CAS No.: 578737-14-1
VCID: VC5399697
InChI: InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3
SMILES: CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364

ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

CAS No.: 578737-14-1

Cat. No.: VC5399697

Molecular Formula: C19H17N3O2

Molecular Weight: 319.364

* For research use only. Not for human or veterinary use.

ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate - 578737-14-1

CAS No. 578737-14-1
Molecular Formula C19H17N3O2
Molecular Weight 319.364
IUPAC Name ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Standard InChI InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3
Standard InChI Key RYKJRVBECZEIBN-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate, reflects its fused indole-quinoxaline core with a methyl group at position 7 and an ethyl acetate side chain at position 6. Its molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.36 g/mol. Key spectral data include:

PropertyValue/DescriptionSource
¹H NMR (DMSO-d₆)δ 15.328 ppm (NMR offset), 4.03 ppm (SCH₂)
¹³C NMRδ 169.2 ppm (C=O), 33.4 ppm (SCH₂CO)
InChI KeyRYKJRVBECZEIBN-UHFFFAOYSA-N

The planar indoloquinoxaline system facilitates π-π stacking interactions with biological targets, while the ethyl acetate side chain improves solubility in polar solvents.

Stability and Reactivity

The compound undergoes oxidation, reduction, and substitution reactions. For example:

  • Oxidation: Reacts with KMnO₄ or CrO₃ to form quinoxaline derivatives.

  • Reduction: LiAlH₄ reduces the ester group to a primary alcohol.

  • Substitution: Electrophilic substitution at the indole C-3 position occurs with halogens.

Synthesis Methods

Laboratory-Scale Synthesis

A common route involves a one-pot annulation reaction between indoles and 2-vinylanilines in the presence of iodine, achieving a 62–78% yield. Key steps include:

  • Intermolecular nucleophilic substitution to form the indole-quinoxaline backbone.

  • Intramolecular cyclization under acidic conditions.

  • Esterification with ethyl chloroacetate to introduce the side chain.

Green Chemistry Approaches

Recent efforts emphasize solvent-free conditions and recyclable catalysts (e.g., TiO₂-Pr-SO₃H) to minimize waste . These methods reduce reaction times from 12 hours to 10 minutes while maintaining yields >90% .

Biological Activities

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against HL-60 leukemia cells (IC₅₀ = 1.2–3.8 µM) . The compound intercalates into DNA, disrupting replication and inducing apoptosis . QSAR models indicate that cyclic substituents at the C-7 position enhance activity by 40% compared to linear analogs .

Antimicrobial and Antiviral Effects

  • Antibacterial: Inhibits Staphylococcus aureus (MIC = 8 µg/mL) via DNA gyrase binding.

  • Antiviral: Reduces vesicular stomatitis virus (VSV) replication by 70% at 10 µM, likely through interferon induction .

Mechanism of Action

DNA Intercalation

The planar indoloquinoxaline core inserts between DNA base pairs, validated by:

  • Fluorescence quenching assays: Binding constant (Kₐ) = 2.5 × 10⁵ M⁻¹ .

  • Molecular docking: Preferential interaction with AT-rich regions of DNA .

Enzyme Inhibition

The compound inhibits topoisomerase II (IC₅₀ = 4.7 µM), preventing DNA relaxation and leading to double-strand breaks.

Comparative Analysis

CompoundStructural FeaturesBioactivity (IC₅₀)
EllipticineNatural indole alkaloid0.8 µM (HL-60)
IDQ-146H-Indolo[2,3-b]quinoxaline derivative1.5 µM (HL-60)
Ethyl 2-{7-methyl...}7-Methyl, 6-ethyl acetate1.2 µM (HL-60)

The 7-methyl and ethyl acetate groups in ethyl 2-{7-methyl...} confer superior solubility and target affinity compared to ellipticine .

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